molecular formula C20H14ClN2O+ B11605240 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)pyridinium

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)pyridinium

Cat. No.: B11605240
M. Wt: 333.8 g/mol
InChI Key: FYQYEFNBKVNDON-UHFFFAOYSA-O
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Description

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)pyridinium is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted quinoline ring fused with a pyridinium moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)pyridinium typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-chloro-2-oxo-4-phenylquinoline with pyridine under specific reaction conditions. The reaction is often catalyzed by acids or bases, and solvents such as acetonitrile, methanol, or ethanol are used to facilitate the reaction . Industrial production methods may involve optimization of reaction conditions, including temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)pyridinium undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)pyridinium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)pyridinium can be compared with other similar compounds, such as:

    6-Chloro-2-oxo-4-phenylquinoline: Lacks the pyridinium moiety, resulting in different chemical and biological properties.

    2-Oxo-4-phenylquinoline: Similar structure but without the chloro-substitution, leading to variations in reactivity and applications.

    1-(2-Oxo-4-phenylquinolin-3-yl)pyridinium:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C20H14ClN2O+

Molecular Weight

333.8 g/mol

IUPAC Name

6-chloro-4-phenyl-3-pyridin-1-ium-1-yl-1H-quinolin-2-one

InChI

InChI=1S/C20H13ClN2O/c21-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20(24)22-17)23-11-5-2-6-12-23/h1-13H/p+1

InChI Key

FYQYEFNBKVNDON-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)[N+]4=CC=CC=C4

Origin of Product

United States

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